Cyclopentane-1,2-dicarboxamide;sulfuric acid
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Overview
Description
Cyclopentane-1,2-dicarboxamide;sulfuric acid is a chemical compound with the molecular formula C7H16N2O10S2 and a molecular weight of 352.339 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with two carboxamide groups and a sulfuric acid moiety. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentane-1,2-dicarboxamide involves the reaction of cyclopentane-1-formamide-2-ammonium formate with phosphoric acid. The process includes heating, azeotropy, and dehydration in an organic solvent until no water is present. The reaction mixture is then subjected to further heating, dehydration, and cyclization to form cyclopentane-1,2-dicarboxamide . This method is efficient and suitable for industrial-scale production, yielding a high-quality product with an 88% yield .
Industrial Production Methods
Industrial production of cyclopentane-1,2-dicarboxamide typically involves large-scale synthesis using the aforementioned method. The process is optimized to lower the reaction temperature below 300°C, which helps avoid carbonization and improves product yield and quality .
Chemical Reactions Analysis
Types of Reactions
Cyclopentane-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentane-1,2-dicarboxylic acid, while reduction may produce cyclopentane-1,2-diamine.
Scientific Research Applications
Cyclopentane-1,2-dicarboxamide;sulfuric acid is used in various scientific research applications, including:
Chemistry: As a reactant in the synthesis of complex organic molecules.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a potential therapeutic agent due to its unique chemical properties.
Industry: In the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of cyclopentane-1,2-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Cyclopentane-1,2-dicarboxamide can be compared with similar compounds such as:
Cyclopentane-1,2-dicarboximide: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
Cyclopentane-1,2-dicarboxylic acid: This compound is an oxidation product of cyclopentane-1,2-dicarboxamide and has different reactivity and uses.
Properties
CAS No. |
917978-52-0 |
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Molecular Formula |
C7H16N2O10S2 |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
cyclopentane-1,2-dicarboxamide;sulfuric acid |
InChI |
InChI=1S/C7H12N2O2.2H2O4S/c8-6(10)4-2-1-3-5(4)7(9)11;2*1-5(2,3)4/h4-5H,1-3H2,(H2,8,10)(H2,9,11);2*(H2,1,2,3,4) |
InChI Key |
PPRQSXXNEKTWHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C(=O)N)C(=O)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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